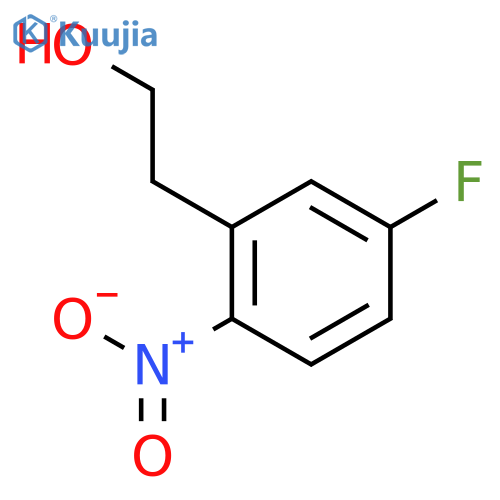Cas no 553661-23-7 (2-(5-fluoro-2-nitrophenyl)ethan-1-ol)

2-(5-fluoro-2-nitrophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- Benzeneethanol, 5-fluoro-2-nitro-
- 2-(5-fluoro-2-nitrophenyl)ethan-1-ol
- 2-(5-Fluoro-2-nitrophenyl)ethanol
- EN300-1793696
- SCHEMBL6489968
- 553661-23-7
-
- インチ: InChI=1S/C8H8FNO3/c9-7-1-2-8(10(12)13)6(5-7)3-4-11/h1-2,5,11H,3-4H2
- InChIKey: IWYPFNMWENUZJZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 185.04882128Da
- どういたいしつりょう: 185.04882128Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 66.1Ų
2-(5-fluoro-2-nitrophenyl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1793696-5.0g |
2-(5-fluoro-2-nitrophenyl)ethan-1-ol |
553661-23-7 | 95% | 5g |
$3147.0 | 2023-06-02 | |
| Enamine | EN300-1793696-2.5g |
2-(5-fluoro-2-nitrophenyl)ethan-1-ol |
553661-23-7 | 95% | 2.5g |
$2127.0 | 2023-09-19 | |
| Enamine | EN300-1793696-0.25g |
2-(5-fluoro-2-nitrophenyl)ethan-1-ol |
553661-23-7 | 95% | 0.25g |
$538.0 | 2023-09-19 | |
| Enamine | EN300-1793696-5g |
2-(5-fluoro-2-nitrophenyl)ethan-1-ol |
553661-23-7 | 95% | 5g |
$3147.0 | 2023-09-19 | |
| Aaron | AR028UWI-10g |
2-(5-fluoro-2-nitrophenyl)ethan-1-ol |
553661-23-7 | 95% | 10g |
$6443.00 | 2023-12-15 | |
| 1PlusChem | 1P028UO6-250mg |
2-(5-fluoro-2-nitrophenyl)ethan-1-ol |
553661-23-7 | 95% | 250mg |
$727.00 | 2024-04-29 | |
| 1PlusChem | 1P028UO6-500mg |
2-(5-fluoro-2-nitrophenyl)ethan-1-ol |
553661-23-7 | 95% | 500mg |
$1109.00 | 2024-04-29 | |
| Aaron | AR028UWI-500mg |
2-(5-fluoro-2-nitrophenyl)ethan-1-ol |
553661-23-7 | 95% | 500mg |
$1190.00 | 2025-02-17 | |
| 1PlusChem | 1P028UO6-5g |
2-(5-fluoro-2-nitrophenyl)ethan-1-ol |
553661-23-7 | 95% | 5g |
$3952.00 | 2024-04-29 | |
| 1PlusChem | 1P028UO6-100mg |
2-(5-fluoro-2-nitrophenyl)ethan-1-ol |
553661-23-7 | 95% | 100mg |
$527.00 | 2024-04-29 |
2-(5-fluoro-2-nitrophenyl)ethan-1-ol 関連文献
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
2-(5-fluoro-2-nitrophenyl)ethan-1-olに関する追加情報
Recent Advances in the Study of 2-(5-fluoro-2-nitrophenyl)ethan-1-ol (CAS: 553661-23-7) and Its Applications in Chemical Biology and Medicine
The compound 2-(5-fluoro-2-nitrophenyl)ethan-1-ol (CAS: 553661-23-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its nitro and fluoro substituents on the phenyl ring, serves as a versatile intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. The unique structural features of this compound make it a valuable scaffold for further chemical modifications and biological evaluations.
One of the key areas of research involving 2-(5-fluoro-2-nitrophenyl)ethan-1-ol is its role as a precursor in the synthesis of heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in constructing indole and quinoline derivatives, which exhibit potent inhibitory effects against bacterial pathogens. The researchers employed a multi-step synthetic route, starting with the nitration of 5-fluorophenethyl alcohol, followed by reduction and cyclization reactions. The resulting compounds showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this scaffold in addressing antibiotic resistance.
In addition to its antimicrobial properties, 2-(5-fluoro-2-nitrophenyl)ethan-1-ol has been investigated for its anticancer potential. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of a series of derivatives targeting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells. The lead compound, derived from 2-(5-fluoro-2-nitrophenyl)ethan-1-ol, exhibited selective cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with minimal effects on normal cells. Mechanistic studies revealed that the compound induces apoptosis via caspase-3 activation and inhibits cell migration, suggesting its potential as a dual-action therapeutic agent.
Another noteworthy application of 2-(5-fluoro-2-nitrophenyl)ethan-1-ol is in the field of prodrug design. Researchers have exploited its nitro group for the development of hypoxia-activated prodrugs, which are selectively activated in the low-oxygen environments characteristic of solid tumors. A study in Chemical Communications (2023) described the synthesis of a nitroreductase-activated prodrug based on this scaffold, which demonstrated enhanced tumor-selective cytotoxicity in vitro and in vivo. This approach holds promise for improving the therapeutic index of anticancer drugs by reducing off-target effects.
Despite these advancements, challenges remain in the optimization of 2-(5-fluoro-2-nitrophenyl)ethan-1-ol-based compounds. Issues such as metabolic stability, solubility, and bioavailability need to be addressed through further structural modifications and formulation strategies. Ongoing research is also exploring the use of computational chemistry and machine learning to predict the biological activity and toxicity of derivatives, thereby accelerating the drug discovery process. Collaborative efforts between academia and industry will be crucial in translating these findings into clinically viable therapeutics.
In conclusion, 2-(5-fluoro-2-nitrophenyl)ethan-1-ol (CAS: 553661-23-7) represents a promising scaffold in chemical biology and medicinal chemistry, with demonstrated applications in antimicrobial and anticancer drug development. Recent studies have elucidated its synthetic utility, biological activity, and potential for prodrug design, paving the way for future innovations. Continued research into its derivatives and mechanisms of action will undoubtedly contribute to the advancement of targeted therapies and personalized medicine.
553661-23-7 (2-(5-fluoro-2-nitrophenyl)ethan-1-ol) 関連製品
- 1159734-88-9(1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride)
- 2060591-06-0(methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate)
- 1704658-66-1(N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide)
- 1287096-42-7(rac 4-Hydroxymethyl Ambrisentan-d3)
- 74228-33-4(5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol)
- 1255147-77-3(3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one)
- 2098062-73-6(2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride)
- 2228777-71-5(tert-butyl N-{1-1-(aminomethyl)cyclobutyl-2,2-dimethylpropyl}carbamate)
- 2680753-53-9(5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid)
- 1147369-59-2(N-(1-cyanocyclohexyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide)




